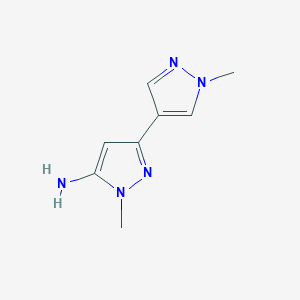
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
Overview
Description
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or acetic acid, often requiring reflux temperatures to complete the cyclization process .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography
Biological Activity
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. The compound's structure includes a pyrazole core, which is known for its potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications.
- Molecular Formula: C₇H₉N₅
- Molecular Weight: 163.18 g/mol
- CAS Number: 1339906-24-9
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on other biological pathways.
Anticancer Activity
Recent research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies demonstrate that compounds with a similar pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specific findings include:
- Caspase Activation: The compound enhanced caspase-3 activity in cancer cells, indicating the induction of apoptosis at concentrations as low as 1.0 μM .
- Microtubule Destabilization: Compounds similar to this pyrazole derivative have shown effective inhibition of microtubule assembly, suggesting a mechanism for their anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. Studies have reported that certain derivatives demonstrate selective inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition: Compounds structurally related to 1-methyl pyrazoles have shown promising COX-2 selectivity with minimal side effects on COX-1, indicating their potential as safer anti-inflammatory agents .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
Properties
IUPAC Name |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOKZNUHFIUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















